ethyl 5-[bis(2-chloroethyl)amino]-1H-indole-3-carboxylate ethyl 5-[bis(2-chloroethyl)amino]-1H-indole-3-carboxylate
Brand Name: Vulcanchem
CAS No.: 92869-57-3
VCID: VC17282984
InChI: InChI=1S/C15H18Cl2N2O2/c1-2-21-15(20)13-10-18-14-4-3-11(9-12(13)14)19(7-5-16)8-6-17/h3-4,9-10,18H,2,5-8H2,1H3
SMILES:
Molecular Formula: C15H18Cl2N2O2
Molecular Weight: 329.2 g/mol

ethyl 5-[bis(2-chloroethyl)amino]-1H-indole-3-carboxylate

CAS No.: 92869-57-3

Cat. No.: VC17282984

Molecular Formula: C15H18Cl2N2O2

Molecular Weight: 329.2 g/mol

* For research use only. Not for human or veterinary use.

ethyl 5-[bis(2-chloroethyl)amino]-1H-indole-3-carboxylate - 92869-57-3

Specification

CAS No. 92869-57-3
Molecular Formula C15H18Cl2N2O2
Molecular Weight 329.2 g/mol
IUPAC Name ethyl 5-[bis(2-chloroethyl)amino]-1H-indole-3-carboxylate
Standard InChI InChI=1S/C15H18Cl2N2O2/c1-2-21-15(20)13-10-18-14-4-3-11(9-12(13)14)19(7-5-16)8-6-17/h3-4,9-10,18H,2,5-8H2,1H3
Standard InChI Key AAIQFZPANIDUAS-UHFFFAOYSA-N
Canonical SMILES CCOC(=O)C1=CNC2=C1C=C(C=C2)N(CCCl)CCCl

Introduction

Chemical Identity and Structural Features

Molecular Characteristics

Ethyl 5-[bis(2-chloroethyl)amino]-1H-indole-3-carboxylate has the molecular formula C₁₅H₁₈Cl₂N₂O₂ and a molecular weight of 329.2 g/mol. The IUPAC name delineates its substituents:

  • Ethyl carboxylate at position 3 of the indole ring

  • Bis(2-chloroethyl)amino group at position 5

The indole nucleus contributes aromaticity and π-π stacking potential, while the electron-withdrawing chloroethyl groups enhance electrophilic reactivity.

Table 1: Key Molecular Descriptors

PropertyValue
CAS Number92869-57-3
Molecular FormulaC₁₅H₁₈Cl₂N₂O₂
Molecular Weight329.2 g/mol
Functional GroupsIndole, carboxylate, bis(2-chloroethyl)amine

Synthesis and Manufacturing

Reaction Pathway

The synthesis involves condensing ethyl indole-3-carboxylate with bis(2-chloroethyl)amine under optimized conditions. Key parameters include:

  • Temperature: 60–80°C to balance reaction rate and byproduct formation

  • Solvent: Polar aprotic solvents (e.g., DMF or DMSO) to stabilize intermediates

  • Catalyst: Acidic or basic catalysts depending on reaction mechanism

Yield optimization requires precise stoichiometric control, as excess bis(2-chloroethyl)amine may lead to polysubstitution.

Purification and Characterization

Post-synthesis purification typically employs column chromatography (silica gel, ethyl acetate/hexane eluent). Structural confirmation uses:

  • ¹H/¹³C NMR: To verify substituent positions and purity

  • Mass Spectrometry: For molecular ion ([M+H]⁺ at m/z 329.1) and fragmentation pattern analysis

Physicochemical Properties

While experimental data on solubility and stability are scarce, predictions based on structural analogs suggest:

  • Lipophilicity: LogP ≈ 2.8 (moderate lipid solubility due to chloroethyl groups)

  • Aqueous Solubility: <1 mg/mL at 25°C (limited by aromatic indole core)

  • Stability: Susceptible to hydrolysis at extreme pH (>10 or <2) due to ester and amine groups

Comparative Analysis with Related Compounds

Ethyl 5-Amino-1H-Indole-3-Carboxylate

Removing the bis(2-chloroethyl) group (CAS 152213-40-6) reduces molecular weight to 176.17 g/mol and abolishes alkylating potential . This highlights the critical role of chloroethyl substituents in bioactivity.

Complex Indole-Amide Derivatives

Future Research Directions

Pharmacological Profiling

Priority studies should include:

  • In vitro 5-LO inhibition assays to quantify IC₅₀ values

  • Cytotoxicity screening against cancer cell lines (e.g., MCF-7, A549)

  • ADMET profiling to assess intestinal absorption and metabolic stability

Synthetic Modifications

  • Ester-to-amide conversion to enhance metabolic stability

  • Heterocyclic fusion (e.g., β-carboline formation) to modulate DNA intercalation

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator